Chlornitrofen

Beschreibung

Overview of Chlornitrofen as a Protoporphyrinogen (B1215707) Oxidase Inhibitor Herbicide

This compound functions as a herbicide primarily through the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also referred to as Protox. herts.ac.ukchemodex.comsigmaaldrich.comsigmaaldrich.cnpioneer.com PPO is a vital enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the production of heme and chlorophyll (B73375) in plants. google.com Specifically, PPO catalyzes the conversion of protoporphyrinogen IX to protoporphyrin IX. pioneer.com

Inhibition of the PPO enzyme by herbicides like this compound leads to the accumulation of protoporphyrinogen IX within the plant cell, particularly in chloroplasts and mitochondria. google.com This accumulated protoporphyrinogen IX is thought to leak into the cytosol, where it is oxidized by a peroxidase. google.com This process results in the formation of protoporphyrin IX in the cytosol. google.com When exposed to light, protoporphyrin IX generates singlet oxygen and other reactive oxygen species. pioneer.comgoogle.com These reactive oxygen species cause lipid peroxidation and disruption of cell membranes, ultimately leading to rapid cell death in susceptible plants. pioneer.comgoogle.com This mechanism classifies PPO inhibitors, including this compound, as cell membrane disruptors. pioneer.com

PPO inhibitor herbicides are primarily contact-type herbicides, meaning they are absorbed mostly by the leaves and have limited translocation within the plant, primarily moving in the xylem. pioneer.com While some PPO inhibitors have preemergence soil activity, they are mainly used for postemergence control of annual broadleaf weeds. pioneer.com

Historical Context of this compound Application in Agricultural Systems

This compound was introduced as a herbicide in 1966. herts.ac.uk It was widely used, particularly in rice paddy fields in Japan, from 1965 to 1994. nih.gov this compound was utilized as a pre-emergence herbicide for controlling annual weeds and certain perennial species, such as Eleocharis acicularis and Sagittaria pygmaea, in rice cultivation. sigmaaldrich.comsigmaaldrich.cn

The development and widespread adoption of synthetic herbicides like this compound in agriculture, starting in the mid-20th century, were driven by the need for more efficient and less labor-intensive weed control methods compared to traditional manual weeding. cabidigitallibrary.orgufl.edu Herbicides offered the advantage of being relatively less expensive and more efficient for treating larger areas, providing longer periods of weed control. ufl.edu

This compound was sometimes used in formulations with other herbicides to enhance weed control efficacy. For instance, granular formulations containing this compound combined with MCPA (MO-401) or thiobencarb (B1683131) (benthiocarb-M) were tested for weed control in transplanted winter rice. cabidigitallibrary.org

However, this compound is now considered largely obsolete. herts.ac.ukchemodex.com Its use has been limited and regulated in many countries due to environmental and health concerns. ontosight.ai Research has also explored the biodegradation of this compound and the mutagenicity of its degradation products. tandfonline.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

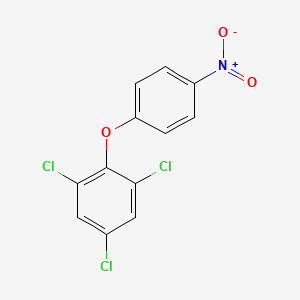

1,3,5-trichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(11(15)6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNAUQUKWRBODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041775 | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1836-77-7 | |

| Record name | Chlornitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlornitrofen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlornitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlornitrofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORNITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NMN2MY1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Perspectives and Regulatory Evolution of Chlornitrofen

Chronology of Chlornitrofen Introduction and Usage Patterns in Rice Paddy Fields

This compound, also known by references such as MO-338, was introduced in 1966 herts.ac.uk. It was primarily utilized as a herbicide to manage annual weeds in paddy fields herts.ac.uk. Its use was particularly widespread in Japan, where it was employed in large quantities in rice fields between 1965 and 1994 nih.gov. During this period, the estimated amount of the active ingredient of this compound used in Japan was substantial, reaching 82,359 tons nih.gov. This compound was effective against weeds such as barnyardgrass, crabgrass, and goosegrass in paddy rice applications herts.ac.uk.

The historical context of pesticide use in Japanese rice cultivation shows that by the 1960s, domestic companies were developing new pesticides kahaku.go.jp. The introduction of compounds like this compound followed the development of formulations such as the PCP granule around 1960, which provided a means of soil treatment for barnyard grass before and after rice transplanting kahaku.go.jp. This marked a shift from manual weeding, a labor-intensive task for farmers kahaku.go.jp.

Research indicates that in flooded rice field conditions, which are characteristic of paddy fields, nitrophenyl compounds like this compound can undergo reductive transformations into their respective amino analogs capes.gov.br. These amino analogs are prone to remaining as soil-bound residues capes.gov.br. Studies have also surveyed pesticide residues in river systems during rice cultivation periods, noting that this compound exhibited low runoff rates compared to some other pesticides, suggesting persistence in stream sediment capes.gov.brresearchgate.net.

Global and Regional Regulatory Trajectories and Substance Bans

The regulatory landscape for pesticides like this compound has evolved significantly. This compound is now considered an obsolete rice herbicide herts.ac.uk. Its regulatory status in Great Britain is "Not approved," and there is no UK approval for its use as a pesticide herts.ac.uk. Similarly, under EC Regulation 1107/2009, this compound is not approved herts.ac.uk. It is not listed in the EU database for approved substances herts.ac.uk.

Globally, the Rotterdam Convention serves as an early warning system for bans and severe restrictions on pesticides pan-europe.info. If a party takes a final regulatory action to ban or severely restrict a chemical for health or environmental reasons, this information is shared with other parties by notifying the Secretariat pic.int. A summary of such actions is published in the PIC Circular pic.int. This compound has been listed as a pesticide banned by Latvia as of December 2004, according to notifications of final regulatory actions under the Rotterdam Convention pic.int.

The process of pesticide regulation and registration varies globally fao.org. While some countries have independent pesticide boards, it is more common for a registration committee within the responsible authority to make decisions fao.org. Harmonizing decision-making processes requires changes in pesticide laws in some countries fao.org. International conventions and guidelines, such as the FAO's Code of Conduct on the Distribution and Use of Pesticides, provide norms and standards, but national governments need to adjust their laws and regulations for uniformity and compatibility fao.org.

Research Paradigms Informing Regulatory Decision-Making

Regulatory decisions regarding pesticides are informed by various research paradigms, including assessments of environmental fate, ecotoxicity, and potential impacts herts.ac.ukfao.org. For this compound, research has contributed to understanding its behavior in the environment, particularly in rice paddy ecosystems.

Studies on the transformation of pesticides in flooded rice-field soil have shown that this compound is converted into amino analogs under reduced conditions capes.gov.br. These transformation processes are characteristic of anaerobic systems like rice fields capes.gov.br. Research has also investigated the runoff properties of pesticides used in rice cultivation, finding that this compound was persistent in stream sediment capes.gov.brresearchgate.net. The runoff rates of pesticides can vary significantly depending on properties like octanol-water partition coefficients and water solubility capes.gov.brresearchgate.net.

The moderate toxicity of this compound to fish, algae, and aquatic invertebrates has been noted herts.ac.uk. Research on the toxicity of agricultural chemicals to aquatic organisms like Daphnia magna has suggested that this compound may have slow-acting toxicity researchgate.net.

Research also plays a role in monitoring pesticide residues in the environment. Studies have reported unusually high levels of this compound residue in freshwater fish and shellfish during its application period in Japan nih.gov. Monitoring pesticide residues in water bodies associated with rice paddies is crucial for evaluating environmental risks and guiding policy decisions .

Regulatory frameworks often require detailed studies, including toxicity testing for potential metabolites iupac.org. The basis for regulatory limits can be derived from toxicity or ecotoxicity testing, applying safety factors to no-effect levels iupac.org.

While the provided text mentions research on potential endocrine disruption related to this compound and its amino derivative, and notes that its use is thought to cause water pollution and lead to accumulation in aquatic organisms, detailed research findings on these aspects are not within the scope of this article based on the strict exclusion criteria (safety/adverse effect profiles). nih.gov

Environmental Dynamics and Biogeochemical Cycling of Chlornitrofen

Environmental Persistence and Compartmentalization

Chlornitrofen is classified as a persistent organic pollutant (POP) deswater.com. Its persistence in the environment is influenced by its chemical structure, which includes chlorine and nitro groups ontosight.ai. The compound has low aqueous solubility and is considered non-volatile herts.ac.uk.

Distribution in Aquatic Systems (e.g., River Water, Sediments, Shellfish)

This compound demonstrates a wide distribution throughout the aquatic environment researchgate.net. While it may disappear relatively quickly from river water, it shows persistence in lake and river sediments, as well as in fish and shellfish, long after its application researchgate.net. Studies have detected CNP in river water, albeit at low levels researchgate.net. The concentrations of free nitro- and amino-CNP in river sediment are significantly lower than those of total-CNP, indicating the presence of other derivatives researchgate.net. The half-life of total-CNP in lake sediment has been reported to be approximately 3 years researchgate.net.

This compound's poor water solubility contributes to its difficulty in being decomposed in natural aqueous environments deswater.com. Hydrophobic interactions play a dominant role in the adsorption process of this compound pollutants in water deswater.com. Adsorbents, such as modified humic acid-based materials, have shown high removal efficiency (>95%) for this compound from aqueous solutions deswater.com.

Data on the distribution of organochlorine compounds, including some persistent pesticides, in aquatic systems highlight that sediments can accumulate higher concentrations than water and aquatic organisms like mollusks and fish nih.gov. While this specific study did not focus on this compound, it illustrates the general principle of POP accumulation in sediments nih.gov. Mollusks can accumulate higher concentrations of certain organochlorines than fish, potentially due to their abundance in sediments and wood, facilitating accumulation nih.gov.

Occurrence in Terrestrial Matrices (e.g., Soil)

This compound persists in paddy field soil after its application researchgate.net. The concentrations of free nitro- and amino-CNP in paddy field soil are considerably lower than those of total-CNP researchgate.net. This compound and its degradation products, such as 2,4,6-trichlorophenol (B30397) and p-nitrophenol, are difficult to decompose in natural soil environments and can accumulate deswater.com. Despite the ban on its use, this compound pollutants are still detected in soil environments, leading to polluted soil sites due to their strong stability deswater.com.

The adsorption behavior of organochlorine pesticides on soils is a key factor in their fate in the environment researchgate.net. Adsorption constants for this compound on soil have been found to be relatively high, correlating roughly with octanol-water partition coefficients or water solubilities researchgate.net.

Atmospheric Presence and Transport

While specific detailed studies on the atmospheric presence and transport of this compound were not extensively found in the search results, general principles regarding persistent organic pollutants and atmospheric transport can be considered. Pesticides with higher octanol-air partition coefficients are more likely to be found in the particulate phase in the atmosphere researchgate.net. Atmospheric transport models account for emission, atmospheric transport, chemical transformation, and deposition of compounds fao.org. Long-range atmospheric transport can contribute to ambient levels of POPs in different regions acs.org. However, this compound is described as non-volatile, which would suggest limited atmospheric transport compared to more volatile compounds herts.ac.uk.

Transformation and Degradation Pathways

Transformation processes relevant in the environment include microbial transformation, photolysis, and hydrolysis frontiersin.org. Biodegradation is expected to be a major mechanism of loss for most chemicals released into the environment pjoes.com. However, many pesticides, including this compound, are not fully degraded but are transformed into transformation products (TPs) or metabolites frontiersin.org.

Aerobic Biodegradation Mechanisms

Aerobic biodegradation of this compound can occur, although the increase in mutagenicity observed during this process is typically smaller than under anaerobic conditions nih.gov. A mixed culture of bacteria obtained from river water was shown to degrade this compound, reducing its concentration over time nih.gov. This suggests that mutagenic metabolites can be produced during aerobic biodegradation nih.gov. The increased mutagenicity that occurs during anaerobic biodegradation can decrease rapidly when converted to aerobic incubation conditions tandfonline.comtandfonline.comnih.gov. This decrease is attributed to the reduction of mutagenic metabolites, including CNP-amino and other unidentified metabolites, by facultative anaerobes under aerobic conditions tandfonline.comtandfonline.com.

Anaerobic Biodegradation Mechanisms

Anaerobic biodegradation is a significant transformation pathway for this compound, particularly in environments like paddy fields and sediments researchgate.nettandfonline.comtandfonline.comnih.gov. During anaerobic biodegradation, the mutagenicity of this compound-containing solutions has been reported to increase tandfonline.comtandfonline.comnih.gov. This increase in mutagenicity is linked to the production of mutagenic metabolites nih.gov. CNP-amino is an identified mutagenic metabolite that contributes significantly to the induced mutagenicity during anaerobic conditions tandfonline.com. Anaerobic incubation can lead to the decomposition of CNP, yielding CNP-amino as one of the metabolites researchgate.net. Approximately 16% of the initial CNP was transformed into CNP-amino within 14 days in an anaerobic culture inoculated with bacteria from a paddy field researchgate.net. CNP-amino is reported to be highly mutagenic, while acetylamino-CNP is moderately mutagenic among the biodegradation products of CNP researchgate.netnih.gov.

The increased mutagenicity observed during anaerobic biodegradation may persist or decrease gradually under continued anaerobic conditions, depending on the specific mutagenic metabolites and bacterial activity tandfonline.comtandfonline.com.

Formation and Environmental Fate of Degradation Products (e.g., this compound-amino, Trichlorophenol, p-Nitrophenol)

While this compound itself may disappear relatively quickly from river water, it has been found to persist in paddy field soil, lake and river sediment, and in fish and shellfish long after its application researchgate.net. In these matrices, this compound exists not only as the parent compound but also as amino-CNP and other derivatives researchgate.net. The half-life of total this compound in lake sediment has been reported to be approximately 3 years researchgate.net.

Other potential degradation products include trichlorophenol and p-nitrophenol. Trichlorophenols, such as 2,4,6-trichlorophenol, are chlorinated phenols that can arise from the breakdown of various chlorinated organic compounds wikipedia.orgcdc.govtaylorfrancis.com. 2,4,6-Trichlorophenol has been used as a fungicide, herbicide, and wood preservative, and its presence in the environment can result from its production, use, or formation as a degradation product wikipedia.orgtpsgc-pwgsc.gc.ca. It is a persistent environmental pollutant found in various water bodies and sediments wikipedia.orgnih.gov. In soil, 2,4,6-trichlorophenol is subject to some biodegradation, with a reported half-life of 5 to 20 days nih.gov. It can also undergo volatilization from water and moist soils, though this decreases under neutral to alkaline conditions cdc.govtpsgc-pwgsc.gc.ca. Photolysis and reaction with hydroxyl radicals can also contribute to its degradation in the atmosphere nih.gov.

p-Nitrophenol (4-nitrophenol) is a phenolic compound with a nitro group wikipedia.org. It is a widely distributed organic pollutant that can be formed in the environment from various sources, including the degradation of certain pesticides cdc.govacs.orgnih.gov. p-Nitrophenol is expected to biodegrade in both water and soil cdc.gov. In topsoil, the half-life of p-nitrophenol can range from about one to three days under aerobic conditions and around 14 days under anaerobic conditions cdc.gov. In subsoils, the degradation is slower cdc.gov. Photolysis can also be an important fate process for p-nitrophenol in near-surface water cdc.gov. The fate of p-nitrophenol can be influenced by factors such as adsorption to minerals and the presence of sulfide (B99878) acs.org.

Influence of Environmental Parameters on Degradation Kinetics (e.g., pH)

Environmental parameters play a significant role in the degradation kinetics of organic compounds like this compound and its degradation products cdc.govpjoes.com. Among these parameters, pH is particularly influential, especially for compounds that can exist in different ionic forms depending on the acidity or alkalinity of the environment cdc.gov.

Chlorophenols, including 2,4,6-trichlorophenol, are weak acids, and their environmental fate and transport are highly influenced by pH because they can exist as either the protonated phenol (B47542) or the deprotonated phenolate (B1203915) anion cdc.gov. Under neutral to alkaline conditions, the volatilization of chlorophenols from water and moist soils decreases, while their mobility in soils increases cdc.gov. The degradation rates of some chlorinated organic compounds have been shown to be affected by pH. For instance, the degradation rate of chlorophene by aqueous permanganate (B83412) decreased with increasing pH in the range of 5.0-7.0 and then increased with increasing pH from 7.0 to 10.0 epa.gov.

While specific detailed data on the direct influence of pH on the degradation kinetics of this compound itself were not extensively found in the immediate search results, general principles regarding the pH dependence of hydrolysis and microbial degradation of similar compounds can be considered. Abiotic hydrolysis, which can contribute to pesticide dissipation, follows pseudo-first-order kinetics and is generally limited at neutral pH and low temperatures, except for compounds with specific linkages like ester bonds jst.go.jpjst.go.jp. The reaction rates of some pesticides with oxidants like chlorine dioxide have been shown to increase with increasing pH, indicating enhanced degradation under alkaline conditions mdpi.com.

For p-nitrophenol, which is also a weak acid (pKa of 7.15 at 25 °C), its speciation is highly dependent on pH wikipedia.org. This change in speciation can affect its adsorption behavior and susceptibility to degradation processes.

The influence of pH on the degradation kinetics of this compound and its metabolites is a critical factor in determining their persistence and mobility in different environmental compartments. Further research specifically detailing the pH-dependent degradation pathways and rates for this compound and its key degradation products would provide a more comprehensive understanding of their environmental behavior.

Ecotoxicological Investigations of Chlornitrofen and Its Transformation Products

Aquatic Ecotoxicity Assessments

Chlornitrofen is considered moderately to very toxic to aquatic life with long-lasting effects. hpc-standards.comlgcstandards.com Ecotoxicity assessments typically involve evaluating the effects on different aquatic organisms, including fish, invertebrates, and algae. herts.ac.ukoecd.org

Effects on Fish Species

Studies have shown that this compound is moderately toxic to fish. herts.ac.uk The susceptibility of fish to this compound can vary depending on their life stage. Research on carp (B13450389) (Cyprinus carpio) has indicated that susceptibility to this compound is low at the eyed egg stage, increases during early growth stages, and then decreases with further growth. jst.go.jp This suggests that early life stages may be particularly vulnerable to the effects of this compound exposure. The 48-hour LC50 for carp has been reported as 40 mg/l. iaea.org

| Species | Endpoint | Concentration | Duration | Source |

|---|---|---|---|---|

| Cyprinus carpio (Carp) | LC50 | 40 mg/l | 48 hours | iaea.org |

| Cyprinus carpio (Carp) | LC50 | >10 mg/l | 96 hours | lgcstandards.com |

Impacts on Aquatic Invertebrates (e.g., Brachionus urceolaris, Daphnia)

This compound is also considered moderately toxic to aquatic invertebrates. herts.ac.uk Studies on Daphnia magna, a commonly used organism in aquatic ecotoxicology, have shown moderate acute ecotoxicity. herts.ac.uk Research investigating the chronic effects of this compound on the reproduction of the rotifer Brachionus urceolaris exposed from the egg stage revealed a decrease in the survival rate of neonates with increasing concentrations. nih.gov The cumulative number of offspring produced by B. urceolaris females also decreased with increasing this compound concentrations. nih.gov The 50% reproductive impairment concentration for B. urceolaris exposed through water was calculated to be 37 µ g/liter . nih.gov Exposure through food (this compound-accumulated Chlorella) also showed effects on reproduction. nih.gov

Daphnia magna has been suggested to exhibit slow-acting toxicity to this compound in some studies. researchgate.net Changes in swimming behavior of Daphnia magna have also been observed upon exposure to this compound, indicating sublethal effects that could have ecological relevance. nih.gov

| Species | Endpoint | Concentration | Duration | Effect | Source |

|---|---|---|---|---|---|

| Daphnia magna | Acute Ecotoxicity | Moderate | - | - | herts.ac.uk |

| Daphnia magna | EC50 | >40 mg/l | 48 hours | - | lgcstandards.com |

| Brachionus urceolaris | Reproductive Impairment (50%) | 37 µg/liter | Chronic (from egg stage) | Decreased offspring production | nih.gov |

Algal Toxicity Studies

This compound is also considered moderately toxic to algae. herts.ac.uk Algal toxicity studies are important for assessing the impact on primary producers in aquatic ecosystems. The EC50 for Pseudokirchneriella subcapitata based on biomass and growth after 72 hours of exposure has been reported as >0.0098 mg/l. lgcstandards.com

| Species | Endpoint | Concentration | Duration | Source |

|---|---|---|---|---|

| Algae | Acute Ecotoxicity | Moderate | - | herts.ac.uk |

| Pseudokirchneriella subcapitata | EC50 (biomass, growth) | >0.0098 mg/l | 72 hours | lgcstandards.com |

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Bioaccumulation is the process by which a substance builds up in the tissues of an individual organism over time, occurring when the uptake rate exceeds the elimination rate. epa.govalbert.io Biomagnification, on the other hand, is the increasing concentration of a substance at successively higher trophic levels in a food chain or food web. epa.govalbert.iocimi.org Chemicals that are persistent, mobile, and dissolve in fatty tissues are particularly prone to bioaccumulation and biomagnification. cimi.org

Information specifically detailing the bioaccumulation and biomagnification potential of this compound in ecological food webs is less readily available in the provided search results compared to its direct toxicity. However, the concept of chemicals being biomagnified through the food web and potentially threatening human health has been mentioned in a context that includes this compound. oieau.fr While some substances like certain metals (e.g., mercury) and persistent organic pollutants (POPs) like DDT and PCBs are well-documented for their biomagnification in aquatic food webs, the extent to which this compound undergoes these processes is not explicitly detailed in the search results. epa.govcimi.orgsfu.ca The log Kow is an indicator of a substance's potential to bioaccumulate, with values greater than 10^5 sometimes used to define bioaccumulative substances. sfu.ca The predicted XlogP for this compound is 4.7, which suggests some potential for bioaccumulation, though not necessarily high biomagnification based solely on this value. uni.lu

Comprehensive Ecological Risk Assessment Methodologies

Ecological Risk Assessment (EcoRA) is a process used to evaluate the likelihood of environmental impacts resulting from exposure to environmental stressors, such as chemicals. epa.gov The methodology typically involves several phases, including planning, analysis (exposure and effects assessments), and risk characterization. epa.goveuropa.eu The effects assessment component involves identifying the hazard based on properties like ecotoxicity and estimating a Predicted No Effect Concentration (PNEC) using ecotoxicity data. europa.eueuropa.eu Exposure assessment involves calculating a Predicted Environmental Concentration (PEC), considering factors like release, degradation, and transport. europa.eueuropa.eu Risk characterization often involves calculating a quotient, such as the PEC/PNEC ratio, to assess the potential risk. europa.eu

Assessing the ecological risk of pesticides and their transformation products is a complex task. diva-portal.orgpublications.gc.ca Transformation products can have different physicochemical properties and ecotoxicities compared to the parent compound, and their assessment is crucial for a comprehensive understanding of environmental risks. diva-portal.orgnih.gov Methodologies for assessing the ecotoxicity of transformation products are being developed, including approaches based on chemical similarity to the parent compound. nih.gov Comprehensive ecological risk assessments aim to consider the potential effects on populations and communities, acknowledging that different organisms within an ecosystem may have varying sensitivities and exposure routes. europa.eueuropa.eu

Molecular and Cellular Toxicology of Chlornitrofen

Endocrine Disrupting Potentials and Mechanisms

Concern has been raised regarding the potential of environmental chemicals, including chlornitrofen, to disrupt endocrine function in wildlife and humans. Studies have investigated the interaction of CNP and its amino derivative (CNP-amino) with human androgen receptor (hAR) and human estrogen receptor-alpha (hER alpha) using reporter gene assays and competitive binding assays in Chinese hamster ovary cells. nih.govnih.gov

Androgen Receptor Antagonism by this compound and its Amino Derivative

This compound and its amino derivative have demonstrated potent antiandrogenic activities. nih.govnih.gov Reporter gene assays have shown that both compounds can inhibit the transcriptional activity induced by 5alpha-dihydrotestosterone. researchgate.netresearchgate.net In comparative studies, the antiandrogenic activity of CNP was found to be higher than that of vinclozolin (B1683831), o,p-DDT, and p,p-DDE, which are known AR antagonists. nih.govnih.gov The amino derivative, CNP-amino, also exhibited antiandrogenic activity, although generally less potent than the parent compound. nih.govnih.gov Competitive binding assays further support these findings, indicating that CNP has a higher binding potency to hAR compared to CNP-amino and vinclozolin, while being comparable to o,p-DDT and p,p-DDE. nih.govnih.gov

Estrogen Receptor Agonism by this compound and its Amino Derivative

In addition to antiandrogenic effects, this compound and CNP-amino have also shown estrogenic activities. nih.govnih.gov Using reporter gene assays for hER alpha, both compounds were found to possess the ability to activate the estrogen receptor. nih.govnih.gov The order of estrogenic activity was generally observed as o,p-DDT > CNP-amino > p,p-DDT > CNP. nih.govnih.gov Competitive binding assays for hER alpha revealed that CNP-amino had a higher binding potency than CNP, with both being less potent than o,p-DDT but comparable to p,p-DDT. nih.govnih.gov These results suggest that both the parent compound and its amino metabolite can interact with the estrogen receptor, potentially mimicking the effects of natural estrogens. nih.govnih.gov

Comparative Analysis of Parent Compound and Metabolite Activities on Hormone Receptors

Comparative studies highlight the differential activities of this compound and its amino derivative on hormone receptors. While both exhibit antiandrogenic and estrogenic properties, the parent compound (CNP) generally shows stronger antiandrogenic activity than CNP-amino. nih.govnih.gov Conversely, CNP-amino appears to have higher estrogenic activity and binding potency to hER alpha compared to CNP. nih.govnih.gov These findings underscore the importance of considering the biological activities of metabolites when assessing the endocrine disrupting potential of a chemical. nih.govnih.gov

Below is a table summarizing the comparative activities based on reporter gene assays and competitive binding assays:

| Compound | Androgen Receptor Activity (Reporter Gene) | Estrogen Receptor Activity (Reporter Gene) | hAR Binding Potency (Competitive Binding) | hER alpha Binding Potency (Competitive Binding) |

| This compound | Potent Antagonist | Agonist | High | Lower than CNP-amino |

| CNP-amino | Antagonist (less potent than CNP) | Potent Agonist | Comparable to o,p-DDT, p,p-DDE | Higher than CNP |

Note: The relative potencies are based on comparisons with known endocrine disruptors like DDT isomers and vinclozolin as reported in the cited studies. nih.govnih.gov

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of this compound and its biodegradation products has been evaluated using various bioassays, particularly the Ames test. nih.govresearchgate.netnih.govresearchgate.netiwaponline.com

Mutagenic Potency of this compound and its Biodegradation Products (e.g., this compound-amino)

Studies have shown that while this compound itself may exhibit weak mutagenicity in certain strains, its biodegradation products, particularly CNP-amino, are often significantly more mutagenic. nih.govresearchgate.netiwaponline.comresearchgate.net Anaerobic biodegradation of CNP has been reported to increase the mutagenicity of solutions. researchgate.nettandfonline.com Amino-CNP has been identified as a highly mutagenic degradation product, and acetylamino-CNP was found to be moderately mutagenic. nih.govresearchgate.net Other degradation products, such as hydroxy-CNP, dichlorophenol, trichlorophenol, and p-chlorophenol, did not show detectable mutagenicity in some studies. iwaponline.com The increase in mutagenicity observed during the biodegradation of CNP in environments like river water has been linked to the formation and concentration of amino-CNP. nih.govresearchgate.netiwaponline.com

Application of Mutagenicity Bioassays (e.g., Ames Test using Salmonella typhimurium strains)

The Ames test, utilizing various strains of Salmonella typhimurium, is a widely used bioassay to assess the mutagenic potential of chemicals. researchgate.netwikipedia.org In studies on this compound and its derivatives, Salmonella typhimurium strains such as TA98, TA100, and the more recently developed YG strains (e.g., YG1021, YG1024, YG1026, YG1029) have been employed. nih.govresearchgate.netresearchgate.netiwaponline.comresearchgate.netoup.com These strains are sensitive to different types of mutations, including frameshift and base-pair substitutions, and some are specifically designed for enhanced detection of mutagenic nitroarenes and aromatic amines. researchgate.netiwaponline.comresearchgate.netoup.com

Results from Ames tests indicate that CNP was weakly mutagenic in strain YG1029 and generally not mutagenic in conventional strains like TA98 and TA100. nih.goviwaponline.com CNP was identified as a direct-acting mutagen in some instances, not requiring metabolic activation (S9 mix). iwaponline.com In contrast, amino-CNP was found to be a strong indirect mutagen, particularly in strains YG1024 and YG1029, and required metabolic activation by S9 mix for mutagenesis. nih.goviwaponline.comresearchgate.net This suggests that a metabolite of amino-CNP is the active mutagenic species. iwaponline.com Acetylamino-CNP also showed mutagenicity in similar strains, albeit with lower potency than amino-CNP. iwaponline.com The use of sensitive strains like the YG series has been highlighted as important for detecting the mutagenic potential of compounds and their degradation products that might be missed by conventional Ames test strains. iwaponline.comresearchgate.net

Below is a table summarizing representative Ames test findings for this compound and Amino-Chlornitrofen:

| Compound | Salmonella typhimurium Strain | S9 Mix Requirement | Mutagenic Activity | Notes |

| This compound | YG1029 | Not required | Weakly Mutagenic | Direct-acting mutagen. iwaponline.com |

| This compound | TA98, TA100 | - | Not Mutagenic | In some studies. nih.goviwaponline.com |

| Amino-Chlornitrofen | YG1024, YG1029 | Required | Highly Mutagenic | Indirect mutagen. nih.goviwaponline.comresearchgate.net |

| Amino-Chlornitrofen | Other tested strains | Required | Moderate Mutagenic | Potency varies by strain. iwaponline.com |

| Acetylamino-Chlornitrofen | YG1026, YG1029 | Required | Moderately Mutagenic | Lower potency than Amino-CNP. nih.govresearchgate.netiwaponline.com |

Note: This table presents representative findings, and specific results may vary depending on the study conditions and strains used. nih.govresearchgate.netiwaponline.comresearchgate.net

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition as a Core Toxicological Mechanism

A primary mechanism of action for this compound is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. herts.ac.uksigmaaldrich.compioneer.com PPO is a vital enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of heme and chlorophyll (B73375) in organisms. google.comgoogle.comucanr.edufrontiersin.org Specifically, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the last common intermediate in this pathway. pioneer.comgoogle.comgoogle.comucanr.edufrontiersin.org

Inhibition of PPO by compounds like this compound leads to the accumulation of the substrate, protoporphyrinogen IX. pioneer.comgoogle.comgoogle.comfrontiersin.orgscielo.br This accumulated protoporphyrinogen IX is believed to leak from the plastids and mitochondria into the cytosol, where it is oxidized to protoporphyrin IX by other oxidases or non-enzymatic autoxidation. google.comgoogle.comscielo.brnih.gov Protoporphyrin IX is a photodynamic molecule. scielo.brnih.gov

Enzymatic Inhibition Kinetics and Specificity

PPO-inhibiting herbicides, including this compound, compete with the natural substrate, protoporphyrinogen IX, for binding to the PPO enzyme. frontiersin.org These inhibitors are thought to mimic parts of the substrate molecule. frontiersin.org Different PPO inhibitors can have varying mimicking modes depending on their specific chemical structure. frontiersin.org

While the specific enzymatic inhibition kinetics (e.g., Ki values) of this compound for PPO are not extensively detailed in the provided search results, research on PPO inhibitors in general indicates that their inhibitory activity can be quantified through in vitro enzyme assays. scielo.br The half-maximal inhibitory concentration (IC50) is a common measure used to represent the concentration of an inhibitor required to reduce the enzyme reaction rate by 50%. google.comgoogle.com Studies evaluating the inhibitory activities of various commercial PPO herbicides, including this compound, against human protoporphyrinogen oxidase (hPPO) have shown significant inhibition for several compounds, including this compound. mdpi.commdpi.comresearchgate.net

The specificity of PPO inhibition can vary. Not all PPO enzymes are equally sensitive to all PPO-inhibiting herbicides. google.comgoogle.com For instance, studies on herbicide-resistant weeds have identified mutations in the PPO enzyme that confer resistance to certain PPO inhibitors, particularly diphenyl ethers like this compound. frontiersin.org This suggests that the interaction and inhibitory effect are dependent on the specific structure of the inhibitor and the structure of the enzyme.

Implications for Cellular Processes and Oxidative Stress

The inhibition of PPO by this compound and the subsequent accumulation and oxidation of protoporphyrinogen IX to protoporphyrin IX have significant implications for cellular processes, particularly in the presence of light. pioneer.comgoogle.comgoogle.comscielo.brnih.gov Protoporphyrin IX is a potent photosensitizer. scielo.brnih.gov When exposed to light, protoporphyrin IX generates reactive oxygen species (ROS), including singlet oxygen. pioneer.comgoogle.comgoogle.comscielo.brnih.govmdpi.com

The generation of ROS leads to oxidative stress within the cell. nih.govmdpi.comnih.gov This oxidative stress causes the peroxidation of lipids and the disruption of cell membranes. pioneer.comgoogle.comgoogle.comucanr.eduscielo.brnih.gov The damage to cell membranes results in cell leakage and the disintegration of cellular organelles. pioneer.comucanr.edu This light-induced peroxidation reaction ultimately leads to rapid cell damage and death. pioneer.comgoogle.comgoogle.comscielo.br

In addition to membrane disruption, oxidative stress can impact other cellular components, including DNA and proteins. nih.gov The accumulation of oxidative stress has been linked to cell and tissue damage and can contribute to the progression of various cellular dysfunctions. nih.gov

Bioremediation and Advanced Degradation Technologies for Chlornitrofen

Microbial Degradation Strategies in Environmental Contexts

Microbial degradation is a key biological process for the breakdown of organic contaminants in the environment. Various microorganisms, including both fungi and bacteria, have demonstrated the ability to degrade diphenyl ether herbicides like Chlornitrofen. aloki.huresearchgate.net

Fungal Bioremediation Systems (e.g., Phlebia brevispora, Lentinus tigrinus, Coriolus versicolor)

White-rot fungi, known for their ability to degrade lignin, a complex aromatic polymer, also possess the enzymatic machinery to break down various persistent organic pollutants, including some diphenyl ethers. unl.ptscience.gov Research has explored the potential of species such as Phlebia brevispora and Lentinus tigrinus in the degradation of diphenyl ethers, including studies specifically on this compound degradation using Phlebia brevispora and Lentinus tigrinus for diphenyl ethers. aloki.huresearchgate.net Another white-rot fungus, Coriolus versicolor (also known as Trametes versicolor), has also been reported among several diphenyl ether degrading strains. aloki.huresearchgate.netscience.gov

Bacterial Degradation Processes (e.g., Azotobacter chroococcum, Sphingomonas wittichii)

Bacterial communities in various environments, such as river water and soil, can contribute to the biodegradation of this compound. jst.go.jpnih.gov Studies have investigated bacteria capable of degrading diphenyl ether herbicides, identifying strains like Azotobacter chroococcum and Sphingomonas wittichii RW1 as having such capabilities. aloki.huresearchgate.net Azotobacter chroococcum has been shown to utilize certain diphenyl ether herbicides as a sole carbon source and achieve significant degradation rates. researchgate.net Sphingomonas wittichii RW1 is known for its ability to degrade complex aromatic compounds, including nitro-diphenyl ethers, through pathways involving the reduction and N-acetylation of nitro groups followed by ether bond cleavage. researchgate.netdoe.gov While a mixed culture of bacteria from river water was shown to degrade this compound, reducing its concentration over time, this process could lead to the formation of mutagenic metabolites under aerobic conditions. nih.govresearchgate.net

Chemical Oxidation and Advanced Oxidation Processes (AOPs) for Remediation

Chemical oxidation processes, particularly Advanced Oxidation Processes (AOPs), are utilized for the removal of persistent organic pollutants from water and wastewater. membranechemicals.comnih.govwikipedia.org AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can rapidly oxidize a wide range of organic compounds. membranechemicals.comwikipedia.orgkirj.ee

Photocatalytic Degradation Applications

Photocatalytic degradation, a type of AOP, utilizes a photocatalyst (often titanium dioxide, TiO₂) and light irradiation to generate reactive species that break down pollutants. wikipedia.orgmdpi.com This method has been applied to the degradation of various organic contaminants, including diphenyl ether herbicides. deswater.comnih.govscience-softcon.de For this compound and its degradation products, photocatalytic degradation using a fluorine-based titanium dioxide photocatalyst under visible light irradiation has been explored as a method for the innocuous treatment of pollutants desorbed from adsorbents. deswater.com Photocatalytic degradation of diphenyl ether herbicides can involve pathways such as hydrolysis, dehalogenation, nitro reduction, ether bond cleavage, and hydroxylation. nih.gov

Adsorption-Based Removal Techniques (e.g., Humic Acid-based Adsorbents)

Adsorption is a physical process used to remove pollutants from aqueous solutions by accumulating them on the surface of an adsorbent material. Humic acid-based materials have been investigated as adsorbents for organic micro-pollutants, including this compound. researchgate.netdeswater.comscispace.com Modified humic acid adsorbents, such as hydrophobic humic acid-based materials, have shown excellent adsorption performance for this compound and its degradation products in aqueous solutions, achieving high removal efficiencies. deswater.comresearchgate.netdeswater.com The adsorption process can be influenced by factors such as initial concentration and contact time, with hydrophobic interactions identified as a dominant force in the adsorption of this compound pollutants onto modified humic acid adsorbents. deswater.comresearchgate.net These adsorbents have also demonstrated good reusability. deswater.comresearchgate.net

Analytical Chemistry Methodologies for Chlornitrofen Research

Advanced Spectroscopic and Chromatographic Techniques for Residue Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the analysis of volatile and thermally stable pesticide residues, including chlornitrofen scioninstruments.comekb.eg. This method involves the separation of analytes based on their volatility and polarity in a gas chromatograph, followed by their ionization and fragmentation in a mass spectrometer for detection and identification ekb.eg. GC-MS offers high sensitivity, selectivity, and quantitative accuracy for pesticide residue analysis nih.gov.

Studies have successfully employed GC-MS and GC-MS/MS for the determination of this compound residues in various matrices, such as vegetables and tea shimadzu.comscirp.orgmdpi.comifoodmm.cnresearchgate.netnih.gov. Sample preparation techniques like Solid Phase Extraction (SPE) and QuEChERS (quick, easy, cheap, effective, rugged, and safe) are often coupled with GC-MS/MS to clean up samples and improve the accuracy of results by removing interfering substances scioninstruments.comnih.govmdpi.comresearchgate.net. For instance, a method using SPE and GC-MS/MS was developed for the simultaneous determination of 12 pesticide residues, including this compound, in tea, achieving satisfactory recoveries and low limits of quantification mdpi.comresearchgate.net. Another study utilized GC-MS with a modified QuEChERS method for the analysis of pesticide residues in tea, including this compound, reporting good linearity and acceptable recoveries and relative standard deviations ifoodmm.cn.

Chromatographic techniques in general, such as GC and Liquid Chromatography (LC), are essential for pesticide residue analysis due to their ability to separate complex mixtures with high sensitivity and selectivity ekb.eg. LC-MS/MS is particularly suitable for polar, nonvolatile, and thermally unstable compounds scioninstruments.comekb.eg.

Electroanalytical Approaches for Detection and Quantification (e.g., Square-Wave Adsorptive Stripping Voltammetry)

Electroanalytical techniques, such as voltammetry, offer fast, reliable, sensitive, and cost-effective methods for the identification and quantification of pesticides with minimal sample pretreatment researchgate.netintbecm.com. These methods measure electrical properties like potential, current, and charge, which can be related to the concentration and identification of the target pesticide researchgate.net.

Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) is a highly sensitive electroanalytical technique that has been applied to the determination of this compound researchgate.netlongdom.orglongdom.orgresearchgate.net. This method involves the pre-concentration of the analyte on the electrode surface, followed by a stripping step where the accumulated substance is oxidized or reduced, and the resulting current is measured longdom.orglongdom.org. A new and sensitive SWAdSV method for this compound determination was developed using a renewable silver amalgam film electrode researchgate.netresearchgate.net. This method investigated the cathodic signal of this compound at approximately –0.6 V in a Britton–Robinson buffer at pH 8.8. Under optimized conditions, a linear calibration curve was obtained in the concentration range of 1.0×10⁻⁷ mol L⁻¹ to 1.5×10⁻⁶ mol L⁻¹, with a detection limit of 3.0×10⁻⁸ mol L⁻¹ researchgate.net. The method demonstrated satisfactory repeatability and was successfully applied to the quantitative analysis of micromolar concentrations of this compound in river water samples researchgate.net.

Electroanalytical methods are considered advantageous over chromatographic methods in some cases due to their lower cost, portability, and simpler instrumentation, making them suitable for on-site analysis intbecm.com.

Biological Assays for Mechanistic and Ecotoxicological Characterization

Biological assays are crucial for understanding the potential biological effects of this compound, including its endocrine activity and genotoxicity.

Reporter Gene Assays for Endocrine Activity Detection

Reporter gene assays are in vitro methods used to detect the endocrine activity of chemicals by measuring their ability to interact with hormone receptors and modulate gene expression nih.govresearchgate.netunesp.brendocrinedisruption.org. These assays are highly sensitive and specific and are suitable for screening large numbers of environmental chemicals for agonist or antagonist activity towards receptors like the human androgen receptor (hAR) and human estrogen receptor-alpha (hER alpha) nih.govresearchgate.net.

Studies have utilized reporter gene assays to investigate the effects of this compound and its amino derivative (CNP-amino) on androgen and estrogen receptor activities using Chinese hamster ovary cells nih.govresearchgate.netp2infohouse.orgjst.go.jp. These assays have shown that both this compound and CNP-amino can act as endocrine disruptors by interacting with AR and ER alpha nih.gov. This compound and CNP-amino have demonstrated potent antiandrogenic activities, with this compound showing higher activity than vinclozolin (B1683831), a known AR antagonist nih.gov. They also exhibited estrogenic activities, with CNP-amino showing higher estrogenic activity than this compound nih.gov. The binding abilities of these compounds to hAR and hER alpha have also been investigated using receptor competitive-binding assays, revealing the order of their binding potencies nih.gov.

Mutagenicity Bioassays for Genotoxicity Assessment

Mutagenicity bioassays are used to assess the genotoxic potential of chemicals, their ability to cause damage to genetic material. The Ames test, which uses Salmonella typhimurium strains, is a common method for evaluating the mutagenicity of environmental pollutants researchgate.netnih.govpjoes.compjoes.com.

Studies using the Ames assay have investigated the mutagenicity of this compound and its degradation products psu.eduresearchgate.netnih.gov. Research has shown that while a mixed culture of bacteria could degrade this compound, the indirect mutagenicity of the solution to Salmonella strains could increase, suggesting the production of mutagenic metabolites during biodegradation researchgate.netnih.gov. The increase in mutagenicity was found to be more significant under anaerobic conditions compared to aerobic conditions researchgate.netnih.gov. The amino derivative of this compound, amino-CNP, has been identified as a highly mutagenic biodegradation product in the Ames test, particularly in specific Salmonella tester strains researchgate.net. Acetylamino-CNP was also found to be moderately mutagenic researchgate.net. The differing sensitivities of the tester strains indicated that some mutagenic metabolites were indirect frameshift-type mutagens researchgate.netnih.gov.

Genotoxicity studies using other methods, such as the Drosophila wing spot test, have also included this compound in assessments of various pesticides researchgate.net.

Mechanisms of Biological Resistance to Chlornitrofen Herbicidal Action

Target-Site Resistance Mechanisms

Target-site resistance (TSR) mechanisms involve alterations to the herbicide's molecular target, which is typically an enzyme. researchgate.netmdpi.comnih.gov In the case of chlornitrofen and other PPO inhibitors, the target enzyme is protoporphyrinogen (B1215707) oxidase. nih.govherts.ac.ukpioneer.com Changes in the PPO enzyme can reduce the herbicide's ability to bind and inhibit its activity. mdpi.com

Genetic Alterations in Protoporphyrinogen Oxidase (PPO) Genes

Genetic alterations in the genes encoding PPO can lead to the production of an altered enzyme with reduced sensitivity to PPO-inhibiting herbicides. mdpi.comnih.govnih.gov These alterations can include single nucleotide substitutions or, in some notable cases, codon deletions. mdpi.comnih.gov For instance, resistance to PPO inhibitors in Amaranthus tuberculatus (common waterhemp) has been linked to a unique codon deletion in the PPX2 gene, which encodes a PPO enzyme. nih.govnih.govgoogle.com This deletion is predicted to hinder the binding of PPO inhibitors. google.com While PPO inhibitors have target sites in both plastids and mitochondria, a mutation in a single gene (PPX2L) encoding dual-targeted PPO isoforms can confer resistance to both sites. nih.govgoogle.com

Research findings have identified specific amino acid changes within the PPO enzyme that confer resistance to PPO inhibitors. mdpi.comgoogle.com As of 2018, at least 18 amino acid substitutions had been identified in PPO that confer resistance to this herbicide class. google.com A significant finding in A. tuberculatus resistant to PPO inhibitors is the absence of a glycine (B1666218) residue equivalent to G178 in Nicotiana tabacum PPO2. google.comgoogle.com

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) mechanisms encompass any mechanism that reduces the amount of herbicide reaching the target site or enhances the plant's ability to tolerate the herbicide's effects without altering the target protein itself. researchgate.netmdpi.comnih.gov These mechanisms are often complex and can involve multiple genes. nih.gov

Enhanced Metabolic Degradation by Organisms

Enhanced metabolic degradation is a major non-target-site resistance mechanism. researchgate.netgrafiati.com Resistant organisms can metabolize the herbicide into less toxic or inactive compounds, thereby reducing the concentration of the active herbicide that reaches the PPO enzyme. pioneer.comresearchgate.net This detoxification process often involves enzymatic transformations. nih.gov While the specific metabolic pathways for this compound in resistant plants are not detailed in the provided snippets, enhanced herbicide metabolism by enzymes such as cytochromes P450 and glutathione (B108866) S-transferases is a common NTSR mechanism for various herbicides. researchgate.netnih.gov Studies on the biodegradation of this compound in river water have shown its degradation into amino-CNP, which was found to be highly mutagenic. nih.gov This highlights that metabolic degradation can alter the compound's properties.

In tolerant plants, the mechanism of selectivity appears to involve the breakdown of the herbicide into inactive metabolites, a process that is significantly slower in susceptible weed species. pioneer.com This suggests that enhanced metabolic degradation can contribute to differential herbicide sensitivity between species and can be a basis for evolved resistance within a species. pioneer.comresearchgate.net

Implications for Herbicide Efficacy and Resistance Management Strategies

The evolution of both target-site and non-target-site resistance mechanisms has significant implications for the efficacy of this compound and the development of sustainable weed management strategies. researchgate.netcroplife.org.au The emergence of resistant weed populations necessitates the implementation of integrated weed management approaches that go beyond the sole reliance on a single herbicide or herbicide mode of action. croplife.org.au

Understanding the specific resistance mechanisms, such as PPO gene alterations and enhanced metabolism, is crucial for designing effective management strategies. researchgate.net For instance, knowing that a weed population has evolved TSR due to a specific PPO mutation might inform the selection of alternative herbicides with different modes of action. Similarly, if NTSR through enhanced metabolism is prevalent, strategies might focus on herbicides that are not subject to the same metabolic pathways or on non-chemical control methods.

The increasing prevalence of herbicide resistance, including to PPO inhibitors, underscores the need for continuous monitoring of weed populations for resistance development, diversifying weed control tactics, and employing strategies that minimize the selection pressure for resistance. croplife.org.auresearchgate.net This includes rotating herbicides with different modes of action, using herbicide mixtures, and incorporating cultural and mechanical weed control methods. croplife.org.au

Broader Environmental and Health Policy Implications in Research

Persistent Organic Pollutant (POP) Considerations

Persistent Organic Pollutants (POPs) are characterized by their resistance to degradation, potential for long-range transport, bioaccumulation in organisms, and toxicity wikipedia.orgresearchgate.net. While chlornitrofen is not explicitly listed among the initial "dirty dozen" POPs under the Stockholm Convention, its properties and environmental behavior align with characteristics of POPs, leading to considerations regarding its persistence in the environment wikipedia.orgpops.int. This compound has low aqueous solubility and is non-volatile herts.ac.uk. Studies have reported the presence of this compound residues in freshwater fish and shellfish during its period of extensive use nih.gov. The mutagenicity of this compound-containing solutions has been observed to increase during anaerobic biodegradation, a process that can occur in environments like paddy fields tandfonline.comresearchgate.nettandfonline.com. This increased mutagenicity is partly attributed to the formation of the amino derivative, CNP-amino, which is also found in the environment nih.govresearchgate.net. The persistence of this mutagenicity under different environmental conditions, including aerobic and anaerobic states, has been a subject of research, indicating that CNP-derived mutagenic substances could potentially affect water sources tandfonline.com.

Development of Sustainable Agricultural Practices and Alternative Weed Management Strategies

The historical use of herbicides like this compound, and the environmental concerns associated with their persistence and potential impacts, underscore the importance of developing sustainable agricultural practices and alternative weed management strategies biobasedpress.eumdpi.com. Sustainable weed management aims to control weed populations while minimizing negative environmental consequences mdpi.comresearchgate.net. This involves integrating various methods beyond the sole reliance on chemical herbicides biobasedpress.eumdpi.com.

Research and policy in sustainable agriculture promote approaches such as:

Integrated Weed Management (IWM): Combining mechanical, biological, and chemical control methods biobasedpress.eu.

Agroecological Approaches: Utilizing ecological processes to manage weeds and enhance the sustainability of farming systems europa.eu. This can include methods like crop rotation, cover crops, intercropping, and mulching mdpi.com.

Non-chemical Alternatives: Exploring and implementing methods like soil solarization, mechanical weeding (including the use of robotic weeders), thermal weeding (flaming or steaming), and optimizing irrigation techniques to suppress weed growth mdpi.comucanr.edu.

Precision Agriculture: Using technologies like GPS, drones, or satellites to identify and target weed patches, allowing for more efficient and reduced application of control measures biobasedpress.eu.

The shift towards these sustainable practices is driven by the need to address the environmental repercussions of conventional agriculture, including the widespread use of chemical pesticides mdpi.comeuropa.eu.

Long-Term Environmental Monitoring and Surveillance of this compound Residues

Given the persistence of this compound and its degradation products in the environment, long-term environmental monitoring and surveillance of its residues are crucial scirp.org. Monitoring programs are essential for assessing the presence and levels of pesticide residues in various environmental compartments, such as water, soil, and organisms scirp.orgfrontiersin.org.

Research findings indicating the accumulation of this compound and its amino derivative in fish and shellfish highlight the importance of monitoring aquatic ecosystems nih.gov. The potential for mutagenic degradation products to persist in water sources further emphasizes the need for continued surveillance tandfonline.com. Regulatory bodies worldwide conduct pesticide residue monitoring programs to enforce tolerances and understand the extent of contamination scirp.orgfda.govfda.gov. Such monitoring provides data necessary for evaluating the environmental fate of compounds like this compound, assessing potential risks to ecosystems and, informing environmental policies and remediation efforts frontiersin.org.

Q & A

Q. How can Chlornitrofen be reliably detected and quantified in environmental or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is a robust method for detecting this compound due to its sensitivity for halogenated compounds. Use LabSolutions™ GCMS software to automate method creation (e.g., Smart SIM™+ for optimal ion selection) and ensure high-accuracy multicomponent analysis . For environmental samples, employ solid-phase extraction (SPE) to pre-contrate this compound, followed by GC-MS with electron capture detection (ECD) to enhance specificity. Calibrate using certified reference standards (e.g., 4-Nitrophenyl 2,4,6-trichlorophenyl ether) to validate retention times and fragmentation patterns .

Q. What are the primary biological effects of this compound observed in in vitro studies?

Methodological Answer: In cytotoxicity assays, this compound (ED0864) has shown anomalous cell survival rates (e.g., 150% viability at specific concentrations), suggesting potential hormetic effects. Researchers should replicate these experiments using standardized protocols, such as MTT or resazurin assays, and include controls for metabolic interference. Dose-response curves should span 3–4 logarithmic ranges to capture biphasic trends . Cross-validate findings with alternative assays (e.g., lactate dehydrogenase release) to distinguish between proliferation and cytotoxicity mechanisms.

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity and receptor activity be resolved?

Methodological Answer: Discrepancies in cell viability (e.g., 150% survival in ED0864) and receptor activity (e.g., AR/GR antagonism) may arise from assay-specific interference or metabolite interactions. To address this:

- Perform metabolomic profiling using high-resolution LC-MS to identify active metabolites.

- Use receptor-specific luciferase reporter assays to isolate this compound’s direct effects from off-target signaling.

- Apply statistical contradiction frameworks , such as Bayesian meta-analysis, to weigh evidence from heterogeneous datasets (e.g., reconcile high viability with receptor antagonism) .

Q. What experimental designs are optimal for studying this compound’s environmental persistence and degradation pathways?

Methodological Answer: Design microcosm studies simulating soil/water matrices to track this compound degradation. Use isotopic labeling (e.g., ¹⁴C-Chlornitrofen) to quantify mineralization rates via scintillation counting. For pathway elucidation:

- Couple GC-MS with high-resolution orbitrap-MS to identify transient degradation byproducts.

- Incorporate abiotic controls (e.g., UV exposure, pH variation) to differentiate photolytic vs. microbial degradation.

- Apply QSAR modeling to predict persistent metabolites and prioritize toxicological testing .

Q. How can researchers mitigate confounding variables in this compound’s endocrine disruption studies?

Methodological Answer: To isolate endocrine effects:

- Use CRISPR-engineered cell lines lacking non-target receptors (e.g., AR-KO or GR-KO models) to confirm specificity.

- Employ competitive binding assays with radiolabeled ligands (e.g., ³H-DHT for AR) to quantify displacement efficiency.

- Normalize data to cell viability-adjusted endpoints (e.g., viability-corrected receptor activity) to account for cytotoxic confounding .

Data Analysis and Replication

Q. What statistical approaches are recommended for analyzing dose-dependent anomalies in this compound studies?

Methodological Answer: For non-monotonic dose responses (e.g., hormesis):

Q. How should researchers address variability in this compound’s bioactivity across cell lines?

Methodological Answer: Conduct cross-cell-line comparative studies using panels of primary and immortalized cells (e.g., HepG2, HEK293). Normalize results to cell-specific baselines (e.g., vehicle-treated controls) and report data as fold-changes. Use multivariate ANOVA to identify lineage-specific confounding factors (e.g., metabolic enzyme expression) .

Methodological Best Practices

Q. What quality control measures are critical for this compound stock solution preparation?

Methodological Answer:

- Verify purity via HPLC-UV (λ = 254 nm) and match retention times to certified standards.

- Store stock solutions in amber glass vials at −80°C to prevent photodegradation.

- Re-quantify concentrations before each experiment using calibration curves (R² > 0.99) .

Q. How can computational modeling enhance this compound toxicity prediction?

Methodological Answer: Integrate molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for nuclear receptors. Validate predictions with in vitro transactivation assays . Use read-across frameworks to extrapolate data from structurally analogous compounds (e.g., nitrofen derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.